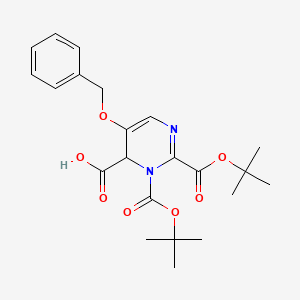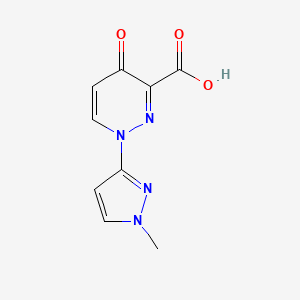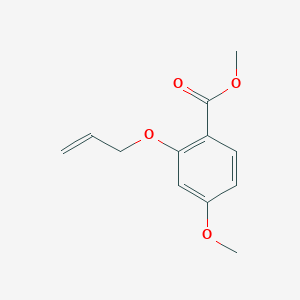![molecular formula C17H16N2O2 B13892800 N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine moiety fused with a phenyl group and a propanamide side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction, where the furo[3,2-b]pyridine intermediate reacts with a phenyl halide under basic conditions.
Formation of the propanamide side chain: This step involves the reaction of the phenyl-substituted furo[3,2-b]pyridine with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases, interfering with signal transduction pathways and affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H16N2O2/c1-3-16(20)19-13-6-4-5-12(10-13)14-7-8-18-15-9-11(2)21-17(14)15/h4-10H,3H2,1-2H3,(H,19,20) |
Clé InChI |
ARIZTDKGIXHMKK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=CC(=C1)C2=C3C(=NC=C2)C=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



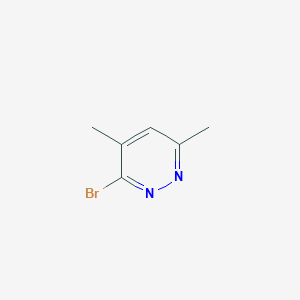
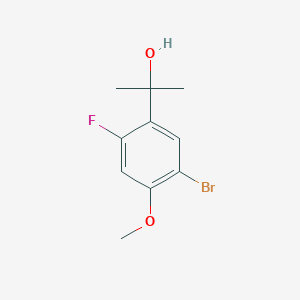
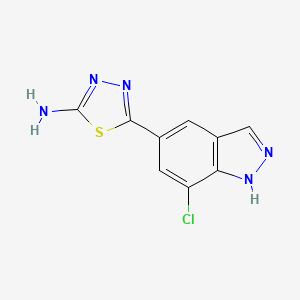
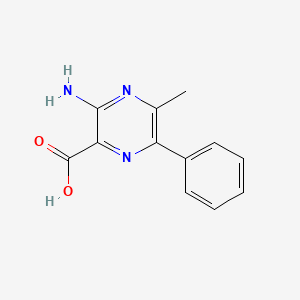
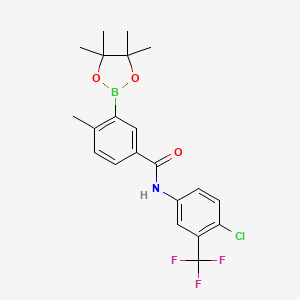
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)

![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
